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Introduction

Balomenib (formerly known as INCB057044, now ZE63-0302) is a potent and selective oral
small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction.[1] This
interaction is a critical driver for the expression of leukemogenic genes, such as HOX and
MEIS1, in specific subtypes of acute leukemia, particularly those with KMT2A (MLL) gene
rearrangements or NPM1 mutations. By disrupting this interaction, Balomenib leads to the
downregulation of these target genes, inducing differentiation and apoptosis in leukemia cells.
These application notes provide a comprehensive overview of the treatment protocols for
Balomenib in preclinical in vivo mouse models of leukemia, designed for researchers in
oncology and drug development.

Mechanism of Action

Balomenib targets the menin-KMT2A/MLL complex, which is essential for the oncogenic
activity of KMT2A fusion proteins in leukemia. The KMT2A gene, located on chromosome
11923, is frequently rearranged in acute leukemias, leading to the production of fusion proteins
that require interaction with menin to drive the expression of genes that promote
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leukemogenesis. Balomenib binds to menin, disrupting its interaction with the KMT2A fusion
protein, thereby inhibiting the aberrant gene expression program and suppressing leukemia cell
growth.
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Caption: Mechanism of action of Balomenib in KMT2A-rearranged leukemia.

Preclinical In Vivo Efficacy
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Balomenib has demonstrated significant anti-leukemic activity in preclinical xenograft models

of KMT2A-rearranged (KMT2A-r) acute myeloid leukemia (AML). Both as a monotherapy and

in combination with other targeted agents, Balomenib has been shown to reduce leukemia

burden and improve survival in these models.
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Experimental Protocols

The following protocols are generalized from standard methodologies for establishing and

treating leukemia xenograft models and specific information available for menin inhibitors.

Cell Line and Animal Models

e Cell Lines: MOLM-13 (human KMT2A-AF9 rearranged AML) is a commonly used cell line for
studying menin inhibitors. Cells should be cultured in RPMI-1640 medium supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified

atmosphere of 5% CO2.

¢ Animal Models: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are

recommended for their ability to support the engraftment of human hematopoietic cells. Mice
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should be housed in a specific-pathogen-free (SPF) facility.
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Caption: Experimental workflow for a Balomenib in vivo efficacy study.

¢ Cell Preparation: Culture MOLM-13 cells to a sufficient number. On the day of injection,
harvest the cells and wash them with sterile, serum-free media or phosphate-buffered saline
(PBS). Resuspend the cells at a concentration of 5 x 10”6 cells per 200 pL.

e Transplantation: Inject 5 x 106 MOLM-13 cells in 200 pL of PBS into the lateral tail vein of
each NSG mouse.

» Engraftment Monitoring: Monitor the engraftment of leukemia cells by weekly peripheral
blood sampling and flow cytometry for human CD45+ cells. If using luciferase-expressing
cells, bioluminescent imaging can be used to monitor tumor burden. Treatment is typically
initiated when the percentage of human CD45+ cells in the peripheral blood reaches a
predetermined level (e.g., 1-5%).

Balomenib Treatment Protocol

o Formulation: Balomenib is an oral agent.[1] For administration to mice, it should be
formulated in an appropriate vehicle, such as 0.5% methylcellulose in sterile water. The
formulation should be prepared fresh daily or as stability data permits.

o Administration: Administer Balomenib via oral gavage. The dosing volume is typically 10
mL/kg.

e Dosage and Schedule:

o Monotherapy: Based on preclinical studies of similar menin inhibitors and the reported BID
dosing for Balomenib, a starting point for dose-ranging studies could be between 25-100
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mg/kg, administered twice daily.[2]

o Combination Therapy: For combination studies with FLT3 or BCL2 inhibitors, Balomenib
has been administered once daily.[2] The specific dose will depend on tolerability and
efficacy in combination.

o Treatment Duration: Treatment should continue for a predefined period (e.g., 21-28 days) or
until a humane endpoint is reached.

Efficacy Assessment

o Leukemia Burden: Monitor the percentage of human CD45+ cells in the peripheral blood
weekly. At the end of the study, harvest bone marrow and spleen to determine the final
leukemia burden by flow cytometry.

» Survival: Monitor the mice daily for signs of morbidity (e.g., weight loss, lethargy, hind-limb
paralysis). The primary endpoint is typically overall survival, defined as the time from the
start of treatment to a humane endpoint.

e Pharmacodynamic Biomarkers: To confirm target engagement, downstream target genes
such as MEIS1 and HOXA9 can be quantified by gRT-PCR in leukemia cells isolated from
treated mice.

Safety and Tolerability

Balomenib has been reported to have an impressive safety profile in preclinical studies, with
no evidence of cardiotoxicity in dogs at doses up to 150 mg/kg twice daily.[2] During in vivo
mouse studies, it is crucial to monitor for any signs of toxicity, including weight loss, changes in
behavior, and any other adverse effects.

Conclusion

Balomenib is a promising oral menin inhibitor with demonstrated preclinical efficacy in mouse
models of KMT2A-rearranged leukemia. The protocols outlined in these application notes
provide a framework for conducting in vivo studies to further evaluate the therapeutic potential
of Balomenib, both as a monotherapy and in combination with other agents. Careful
consideration of the experimental design, including the choice of model, dosing regimen, and
endpoints, is essential for obtaining robust and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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